molecular formula C22H34N4O2 B6762616 N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-1-oxa-4-azaspiro[5.6]dodecane-4-carboxamide

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-1-oxa-4-azaspiro[5.6]dodecane-4-carboxamide

Cat. No.: B6762616
M. Wt: 386.5 g/mol
InChI Key: NYPODDYOSYZBGT-UHFFFAOYSA-N
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Description

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-1-oxa-4-azaspiro[56]dodecane-4-carboxamide is a complex organic compound that features a unique spirocyclic structure

Properties

IUPAC Name

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-1-oxa-4-azaspiro[5.6]dodecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O2/c27-21(26-15-16-28-22(18-26)9-3-1-2-4-10-22)24-17-19-7-13-25(14-8-19)20-5-11-23-12-6-20/h5-6,11-12,19H,1-4,7-10,13-18H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPODDYOSYZBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CN(CCO2)C(=O)NCC3CCN(CC3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-1-oxa-4-azaspiro[5.6]dodecane-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the subsequent functionalization to introduce the pyridinyl and piperidinyl groups. Common reagents used in these steps include organometallic reagents, protecting groups, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-1-oxa-4-azaspiro[5.6]dodecane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Replacement of one functional group with another, which can be facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-1-oxa-4-azaspiro[5

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-1-oxa-4-azaspiro[5.6]dodecane-4-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-1-oxa-4-azaspiro[5.6]dodecane-4-carboxamide: shares structural similarities with other spirocyclic compounds and piperidine derivatives.

    Spiro[4.5]decane derivatives: Known for their stability and unique three-dimensional structures.

    Piperidine derivatives: Widely studied for their pharmacological properties.

Uniqueness

What sets this compound apart is its combination of a spirocyclic core with pyridinyl and piperidinyl groups, which may confer unique binding properties and biological activities not seen in other compounds.

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